molecular formula C14H19N5 B6470261 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2640829-78-1

1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6470261
CAS No.: 2640829-78-1
M. Wt: 257.33 g/mol
InChI Key: FFMCBDDJDRVFBW-UHFFFAOYSA-N
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Description

1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a nitrile compound under acidic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Piperazine Moiety: The final step involves the coupling of the pyrrolopyrimidine core with piperazine under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific structural features, such as the cyclobutyl group and the piperazine moiety, which contribute to its distinct binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a multi-targeted kinase inhibitor .

Properties

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-2-11(3-1)18-6-8-19(9-7-18)14-12-4-5-15-13(12)16-10-17-14/h4-5,10-11H,1-3,6-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMCBDDJDRVFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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